(1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
(1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated amine derivative of tetrahydronaphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Fluorination: Introduction of the fluorine atom at the 7th position of the naphthalene ring. This can be achieved using electrophilic fluorinating agents such as Selectfluor.
Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure. This step often employs hydrogenation using catalysts like palladium on carbon.
Amination: Introduction of the amine group at the 1st position. This can be done through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help in maintaining consistent reaction conditions and high yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or nitriles.
Reduction: Reduction reactions can further hydrogenate the aromatic ring or reduce any oxidized forms of the amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or thiolates under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Further hydrogenated derivatives.
Substitution: Various substituted tetrahydronaphthalene derivatives.
Scientific Research Applications
(1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The amine group can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
7-Fluoro-1,2,3,4-tetrahydronaphthalene: Lacks the amine group, making it less versatile in biological applications.
1-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the fluorine atom, which may reduce its binding affinity and specificity.
Uniqueness: The presence of both the fluorine atom and the amine group in (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine makes it a unique compound with enhanced properties for binding and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUYTHBAQDOFSC-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC(=C2)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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